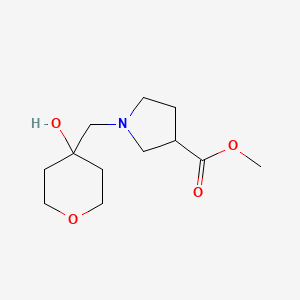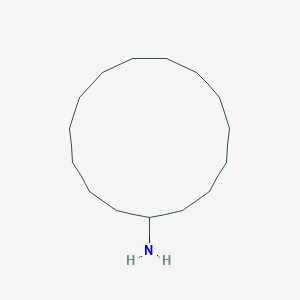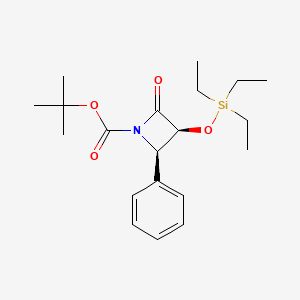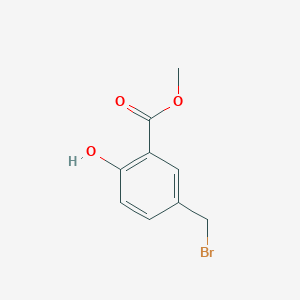
Methyl 5-(bromomethyl)-2-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(bromomethyl)-2-hydroxybenzoate is an organic compound that belongs to the class of bromomethyl derivatives of hydroxybenzoates. This compound is characterized by the presence of a bromomethyl group attached to the benzene ring, which also contains a hydroxyl group and a methyl ester group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 5-(bromomethyl)-2-hydroxybenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 2-hydroxybenzoate (methyl salicylate) using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically takes place in an organic solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common reagents include sodium azide, which can replace the bromine atom with an azide group.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution: Formation of methyl 5-(azidomethyl)-2-hydroxybenzoate.
Oxidation: Formation of methyl 5-(bromomethyl)-2-hydroxybenzaldehyde.
Reduction: Formation of methyl 5-(bromomethyl)-2-hydroxybenzyl alcohol.
Scientific Research Applications
Methyl 5-(bromomethyl)-2-hydroxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to study enzyme-catalyzed reactions involving ester hydrolysis and bromomethyl group transformations.
Medicine: It serves as a precursor for the synthesis of potential drug candidates with antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of methyl 5-(bromomethyl)-2-hydroxybenzoate involves its reactivity towards nucleophiles and oxidizing agents. The bromomethyl group is highly reactive and can undergo substitution reactions with various nucleophiles. The hydroxyl group can participate in hydrogen bonding and can be oxidized to form carbonyl compounds. These reactions are facilitated by the electronic effects of the substituents on the benzene ring .
Comparison with Similar Compounds
Methyl 2-hydroxybenzoate (Methyl salicylate): Lacks the bromomethyl group but has similar ester and hydroxyl functionalities.
Methyl 5-chloromethyl-2-hydroxybenzoate: Contains a chloromethyl group instead of a bromomethyl group.
Methyl 5-(hydroxymethyl)-2-hydroxybenzoate: Contains a hydroxymethyl group instead of a bromomethyl group.
Uniqueness: Methyl 5-(bromomethyl)-2-hydroxybenzoate is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and allows for specific chemical transformations that are not possible with its analogs. This makes it a valuable intermediate in organic synthesis and research .
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
methyl 5-(bromomethyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C9H9BrO3/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4,11H,5H2,1H3 |
InChI Key |
STPVBMFGGIJGDC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-[3,4'-bipyridine]-5-carbaldehyde](/img/structure/B13153930.png)
![(1S)-2-bromo-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanol](/img/structure/B13153947.png)
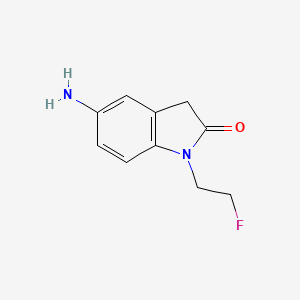
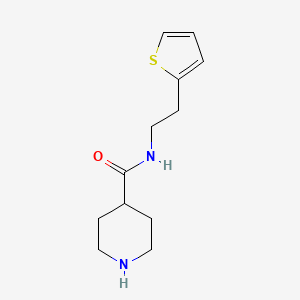
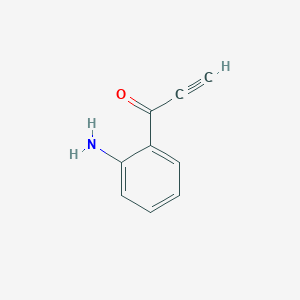
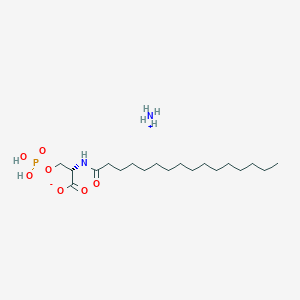
![4-Chloro-2-[3-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13153962.png)
